![molecular formula C12H21NO4 B2699321 Trans-3-(Boc-amino)cyclobutylpropanoic acid CAS No. 2231664-26-7](/img/structure/B2699321.png)
Trans-3-(Boc-amino)cyclobutylpropanoic acid
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Overview
Description
Trans-3-(Boc-amino)cyclobutylpropanoic acid is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.30 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Trans-3-(Boc-amino)cyclobutylpropanoic acid is represented by the formula C12H21NO4 . Unfortunately, the specific details about its linear structure formula or InChI Key are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Trans-3-(Boc-amino)cyclobutylpropanoic acid are not fully detailed in the search results. It is known that the compound has a molecular weight of 243.30 . The boiling point and storage conditions are not specified .Scientific Research Applications
Enantioselective Synthesis
Trans-3-(Boc-amino)cyclobutylpropanoic acid and its derivatives play a crucial role in the enantioselective synthesis of β-amino acids, which are pivotal in constructing helical β-peptides. These compounds are obtained from related cyclic acids through a series of reactions, including cyclization, amide formation, and subsequent degradation processes. The derivatives, particularly those protected by Boc, are used due to their efficiency in synthesis and ability to produce enantiomerically pure products, vital for pharmaceutical applications (Berkessel et al., 2002).
Synthesis of β-Peptides
β-Peptides, which contain geminally disubstituted β-amino acids, do not fit into the secondary structural patterns disclosed for α-peptides. The synthesis of these peptides involves the use of Boc-protected amino acids, highlighting the importance of protective groups in facilitating peptide coupling reactions. This process results in peptides that potentially form unique secondary structures, offering novel functionalities and therapeutic possibilities (Seebach et al., 1998).
Stereoselective Synthesis
Compounds like Trans-3-(Boc-amino)cyclobutylpropanoic acid are instrumental in the stereoselective synthesis of diastereomers and enantiomers. Such processes are foundational in creating substances with specific stereochemical configurations, essential for drug development and the study of biological systems. Techniques involving cyclopropanation, for instance, demonstrate the synthesis of cyclopropyl β-amino acid derivatives with high enantioselectivity, underscoring the role of these compounds in producing stereochemically complex molecules (Miller et al., 2003).
Molecular Structure and Drug Discovery
Understanding the molecular structure of cyclobutane diamines and their derivatives, including those related to Trans-3-(Boc-amino)cyclobutylpropanoic acid, is crucial for drug discovery. These compounds serve as sterically constrained building blocks, offering a template for the development of novel therapeutics. Their synthesis and structural analysis contribute to identifying new drug candidates with potential applications in treating various diseases (Radchenko et al., 2010).
Safety and Hazards
Trans-3-(Boc-amino)cyclobutylpropanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-8(7-9)4-5-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCJYYRLCOZQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-3-(Boc-amino)cyclobutylpropanoic acid | |
CAS RN |
2225126-83-8 |
Source
|
Record name | 3-[(1s,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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